molecular formula C11H13BrN2O B4286276 N-(2-bromophenyl)pyrrolidine-1-carboxamide

N-(2-bromophenyl)pyrrolidine-1-carboxamide

Cat. No.: B4286276
M. Wt: 269.14 g/mol
InChI Key: PVVUWRRTSWRUON-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)pyrrolidine-1-carboxamide is an organic compound characterized by the presence of a brominated phenyl group attached to a pyrrolidine ring. This compound is of significant interest in various fields of chemistry and medicinal research due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

It is known that pyrrolidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions of this compound with its targets would depend on the chemical structure and properties of both the compound and its targets.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected by this compound would depend on its targets and mode of action.

Result of Action

Similar compounds have been found to have various effects, such as inducing or inhibiting cell death, modulating cell signaling, and affecting gene expression . The specific effects of this compound would depend on its targets, mode of action, and the types of cells it affects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)pyrrolidine-1-carboxamide typically involves the reaction of 2-bromobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)pyrrolidine-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-bromophenyl)pyrrolidine-1-carboxamide is unique due to the presence of both the brominated phenyl group and the pyrrolidine ring, which confer specific reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and other therapeutic agents .

Properties

IUPAC Name

N-(2-bromophenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVUWRRTSWRUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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